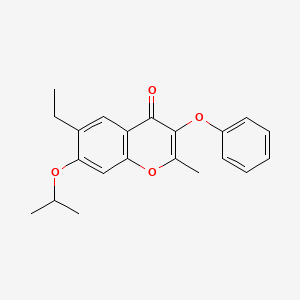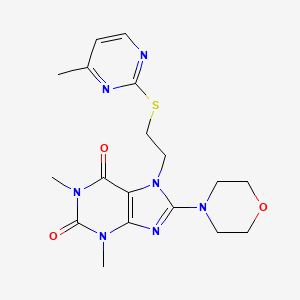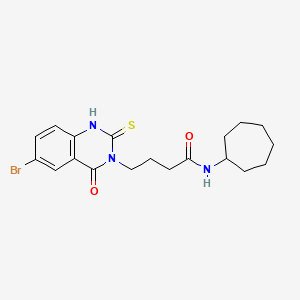![molecular formula C15H9Cl3N2O2 B2586753 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole CAS No. 338395-84-9](/img/structure/B2586753.png)
2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is a chemical compound with the molecular formula C<sub>10</sub>H<sub>6</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>.
- It belongs to the class of oxadiazoles and contains both chlorophenyl and dichlorophenoxy moieties.
- The compound’s structure consists of an oxadiazole ring with substituents attached.
Synthesis Analysis
- The synthesis of 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole involves several steps:
- Reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides, leads to the formation of imidazo[2,1-b][1,3,4]thiadiazoles.
- Bischlorophenoxyallyl hydrazides react with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides to produce pyrazoles, Schiff bases, and bis-diazo compounds, respectively.
- 1,3,4-Thiadiazole is obtained by reacting dichlorophenoxyallyl hydrazides with carbon disulfide followed by hydrazonoyl chlorides.
Molecular Structure Analysis
- The molecular formula of 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole is C<sub>10</sub>H<sub>6</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>.
- It contains an oxadiazole ring and substituents derived from chlorophenyl and dichlorophenoxy groups.
Chemical Reactions Analysis
- The compound’s chemical reactions may involve ring-opening, substitution, and rearrangement reactions due to its functional groups.
Physical And Chemical Properties Analysis
- The compound has a melting point of approximately 158-163°C.
- It is a solid with a molecular weight of 249.091 g/mol.
- Other physical and chemical properties would require additional experimental data.
科学的研究の応用
Structural Significance and Therapeutic Potential
1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, exhibit significant binding affinity with various enzymes and receptors in biological systems. This property enables them to engage in numerous weak interactions, eliciting a broad spectrum of bioactivities. These compounds are highlighted for their therapeutic potency across a range of medical conditions, showcasing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Innovative Synthesis and Biological Roles
Research into 1,3,4-oxadiazole and its derivatives is a vibrant field within heterocyclic chemistry, with innovative synthesis methods being developed to explore their medicinal applications. The focus has been on creating new species for treating a wide variety of diseases, indicating a robust platform for drug development (Nayak & Poojary, 2019).
Biologically Oriented Synthesis
The synthesis of hetero derivatives of 1,3,4-oxadiazoles aims at generating compounds with significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. Such efforts underscore the importance and the potential of 1,3,4-oxadiazoles in the synthesis of biologically oriented drugs (Karpenko et al., 2020).
Applications in Metal-Ion Sensing
Beyond pharmaceuticals, 1,3,4-oxadiazole scaffolds have applications in material science, particularly in the development of chemosensors for metal-ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing (Sharma et al., 2022).
Environmental Considerations
The derivatives of chlorophenols, such as 2,4-dichlorophenol, involved in the synthesis or degradation pathways of these oxadiazoles, exhibit moderate to considerable toxicity to aquatic life, with potential environmental persistence under certain conditions. This highlights the need for careful consideration in their use and disposal to mitigate adverse environmental impacts (Krijgsheld & Gen, 1986).
Safety And Hazards
- 2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole should be handled with care due to its potential toxicity.
- It is essential to follow proper safety precautions when working with this compound.
将来の方向性
- Future research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.
Please note that the information provided here is based on available literature, and further investigation may be necessary for a more comprehensive understanding. If you have any specific questions or need additional details, feel free to ask! 😊
特性
IUPAC Name |
2-(4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-10-3-1-9(2-4-10)15-20-19-14(22-15)8-21-13-6-5-11(17)7-12(13)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPACHHXUMHBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2586674.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586676.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2586677.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2586678.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2586681.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)

![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)